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Compound of Interest

Compound Name: 4-Amino-3-hydroxybenzonitrile

Cat. No.: B1279274 Get Quote

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of

starting materials and intermediates is paramount to the successful development of novel

molecular entities. 4-Amino-3-hydroxybenzonitrile is a substituted aromatic compound that

presents a unique and valuable convergence of three distinct functional groups: a nitrile, a

phenol, and an aniline. This trifunctionality provides a versatile chemical handle for a wide array

of synthetic transformations, making it a significant precursor for complex heterocyclic scaffolds

and pharmacologically active agents.[1] Its structure, featuring both electron-donating (amino,

hydroxyl) and electron-withdrawing (cyano) groups, creates a unique electronic environment

that governs its reactivity and utility.[1] This guide provides an in-depth analysis of its chemical

properties, a validated synthesis protocol, key applications, and essential safety information for

researchers and drug development professionals.

Part 1: Chemical Identity and Nomenclature
Correctly identifying a chemical compound through its various naming conventions is the first

step in any rigorous scientific endeavor. The IUPAC name provides a systematic and

unambiguous descriptor, while synonyms are crucial for comprehensive literature and database

searches.

IUPAC Name: 4-amino-3-hydroxybenzonitrile[1][2]

Common Synonyms and Identifiers:
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Name / Identifier Type

55586-26-0 CAS Number

2-Amino-5-cyanophenol Synonym

3-Hydroxy-4-aminobenzonitrile Synonym

Benzonitrile, 4-amino-3-hydroxy- Synonym

o-Hydroxy-p-cyanoaniline Synonym

2-Hydroxy-4-cyanoaniline Synonym

C₇H₆N₂O Molecular Formula

HKZPOGZBKIWMPO-UHFFFAOYSA-N InChIKey

Source: Compiled from PubChem and other chemical supplier databases.[2]

Caption: 2D Chemical Structure of 4-Amino-3-hydroxybenzonitrile.

Part 2: Physicochemical Properties
Understanding the physical properties of a compound is essential for designing experiments,

including reaction setup, purification, and formulation.

Property Value Source

Molecular Weight 134.14 g/mol PubChem[1][2]

Appearance White solid Smolecule[1]

Density 1.3 ± 0.1 g/cm³ Smolecule[1]

Molecular Formula C₇H₆N₂O PubChem[1][2]

XLogP3 0.6 PubChem[2]

Solubility
Soluble in various organic

solvents
Smolecule[1]
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Part 3: Synthesis Methodology
The synthesis of 4-Amino-3-hydroxybenzonitrile often requires careful manipulation of

protecting groups to manage the reactivity of the amino and hydroxyl functionalities. A common

and effective strategy involves the deprotection of a carbamate-protected precursor.

Scientific Rationale: The use of a tert-butyloxycarbonyl (Boc) protecting group for the amine, in

the form of 1,1-dimethylethyl (4-cyano-2-hydroxyphenyl) carbamate, is a strategic choice. The

Boc group is stable under a variety of reaction conditions but can be removed cleanly under

acidic conditions. Trifluoroacetic acid (TFA) is an ideal reagent for this purpose; it is a strong

acid that effectively cleaves the Boc group at low to ambient temperatures, and its volatility

simplifies its removal from the reaction mixture post-synthesis. Dichloromethane (CH₂Cl₂) is

selected as the solvent for its inertness and its ability to dissolve the starting material while

allowing the product salt to be easily handled.
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Caption: Workflow for the synthesis of 4-Amino-3-hydroxybenzonitrile via deprotection.

Experimental Protocol: Synthesis of 4-Amino-3-
hydroxybenzonitrile, Trifluoroacetic Acid Salt
This protocol is adapted from established patent literature, providing a reliable method for

laboratory-scale synthesis.[3]
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Reaction Setup: In a suitable reaction vessel, suspend 1,1-dimethylethyl (4-cyano-2-

hydroxyphenyl) carbamate (1.0 eq, e.g., 24 g, 0.102 mol) in dichloromethane (CH₂Cl₂,

approx. 40 mL per gram of starting material, e.g., 1000 mL).

Cooling: Place the vessel in an ice bath and cool the suspension to 0 °C with stirring.

Deprotection: Add trifluoroacetic acid (TFA) (approx. 12 eq, e.g., 100 mL, 1.29 mol) to the

cold suspension in a single portion.

Reaction: Stir the solution vigorously for 30 minutes at 0 °C.

Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature.

Continue stirring for an additional 4 hours.

Isolation (Post-Reaction Work-up): The product, as the trifluoroacetic acid salt, can be

isolated by removing the solvent and excess TFA under reduced pressure. Further

purification can be achieved by recrystallization or chromatography as needed. The resulting

salt is often used directly in subsequent reactions.[3]

Part 4: Applications in Research and Drug
Development
The true value of 4-Amino-3-hydroxybenzonitrile lies in its role as a versatile synthetic

intermediate.[1] The distinct reactivity of its three functional groups can be selectively

addressed to build molecular complexity.

Pharmaceutical Precursor: This compound is a key building block in the synthesis of targeted

therapeutics. Notably, it has been utilized in the development of farnesyltransferase inhibitors

and 5-lipoxygenase inhibitors, classes of drugs investigated for anticancer and anti-

inflammatory applications, respectively.[1]

Role of the Nitrile Group: The nitrile (cyano) group is a highly valuable pharmacophore in

modern drug design. It is relatively robust metabolically and can act as a bioisostere for other

functional groups, such as a carbonyl group, by serving as a hydrogen bond acceptor.[4]

This ability to modulate pharmacokinetic properties and participate in key binding

interactions makes nitrile-containing scaffolds like this one particularly attractive.[4][5]
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Heterocyclic Chemistry: The ortho-amino phenol structure is a classic precursor for the

synthesis of benzoxazoles and other related heterocyclic systems, which are privileged

scaffolds in medicinal chemistry known for a wide range of biological activities.[1]
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Caption: Role of 4-Amino-3-hydroxybenzonitrile as a versatile synthetic hub.

Part 5: Safety and Handling
As with any laboratory chemical, proper handling and safety precautions are mandatory. 4-
Amino-3-hydroxybenzonitrile is classified as hazardous.

GHS Hazard Classification:[2][6]

H302: Harmful if swallowed

H312: Harmful in contact with skin

H315: Causes skin irritation

H319: Causes serious eye irritation
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H332: Harmful if inhaled

Recommended Personal Protective Equipment (PPE):

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166(EU) or NIOSH

(US) standards.[6]

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab

coat. Take off contaminated clothing immediately.[6][7]

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume

hood.[6] If exposure limits are exceeded, a full-face respirator may be required.[6]

First Aid Measures:

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[6][8]

If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.

[6][8]

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present

and easy to do. Continue rinsing.[6]

If Swallowed: Rinse mouth. Do NOT induce vomiting. Get medical help.[6]

Always consult the full Safety Data Sheet (SDS) from your supplier before handling this

compound.

References
National Center for Biotechnology Information. (n.d.). 4-Amino-3-hydroxybenzonitrile.

PubChem Compound Database. Retrieved from [Link]

Google Patents. (n.d.). CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-
benzonitrile.

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile,98%. Retrieved from

[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.echemi.com/sds/4-amino-3-hydroxy-benzonitrile-pd180630103883.html
https://www.echemi.com/sds/4-amino-3-hydroxy-benzonitrile-pd180630103883.html
https://www.carlroth.com/medias/SDB-8721-CH-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzNDI3Mzl8YXBwbGljYXRpb24vcGRmfGFEQmxMMmhsTUM4NU1qRXdNRFUxT1Rnek1UTTBMMU5FUWw4NE56SXhYME5JWDBWT0xuQmtaZ3wxZDllMWVlMDJkMTlhZWM0M2EwMTZkZWE4MjAyMDY2NjgwMDFlZTg0M2ViMTk3ZjA3NzljMDIyMzM1NTJiYzcx
https://www.echemi.com/sds/4-amino-3-hydroxy-benzonitrile-pd180630103883.html
https://www.echemi.com/sds/4-amino-3-hydroxy-benzonitrile-pd180630103883.html
https://www.echemi.com/sds/4-amino-3-hydroxy-benzonitrile-pd180630103883.html
https://pim-resources.coleparmer.com/sds/66541.pdf
https://www.echemi.com/sds/4-amino-3-hydroxy-benzonitrile-pd180630103883.html
https://pim-resources.coleparmer.com/sds/66541.pdf
https://www.echemi.com/sds/4-amino-3-hydroxy-benzonitrile-pd180630103883.html
https://www.echemi.com/sds/4-amino-3-hydroxy-benzonitrile-pd180630103883.html
https://www.benchchem.com/product/b1279274?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/10197719
https://www.coleparmer.com/msds/AC16447_msds.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing
Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal
Chemistry, 53(22), 7902–7917.

Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

ResearchGate. (2012, September). Application of Nitrile in Drug Design. Chinese Journal of

Organic Chemistry, 32(9), 1643. Retrieved from [Link]

Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the

Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved from

[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Buy 4-Amino-3-hydroxybenzonitrile | 55586-26-0 [smolecule.com]

2. 4-Amino-3-hydroxybenzonitrile | C7H6N2O | CID 10197719 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google
Patents [patents.google.com]

4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC
[pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. echemi.com [echemi.com]

7. carlroth.com [carlroth.com]

8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

To cite this document: BenchChem. [Introduction: A Multifunctional Aromatic Building Block].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279274#4-amino-3-hydroxybenzonitrile-synonyms-
and-iupac-name]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.carlroth.com/medias/SDB-8721-CH-EN.pdf
https://www.researchgate.net/publication/288597341_Application_of_Nitrile_in_Drug_Design
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2988113/
https://www.benchchem.com/product/b1279274?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s681306
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-hydroxybenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-hydroxybenzonitrile
https://patents.google.com/patent/CA2341718A1/en
https://patents.google.com/patent/CA2341718A1/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988972/
https://www.researchgate.net/publication/272656097_Application_of_Nitrile_in_Drug_Design
https://www.echemi.com/sds/4-amino-3-hydroxy-benzonitrile-pd180630103883.html
https://www.carlroth.com/medias/SDB-8721-CH-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzNDI3Mzl8YXBwbGljYXRpb24vcGRmfGFEQmxMMmhsTUM4NU1qRXdNRFUxT1Rnek1UTTBMMU5FUWw4NE56SXhYME5JWDBWT0xuQmtaZ3wxZDllMWVlMDJkMTlhZWM0M2EwMTZkZWE4MjAyMDY2NjgwMDFlZTg0M2ViMTk3ZjA3NzljMDIyMzM1NTJiYzcx
https://pim-resources.coleparmer.com/sds/66541.pdf
https://www.benchchem.com/product/b1279274#4-amino-3-hydroxybenzonitrile-synonyms-and-iupac-name
https://www.benchchem.com/product/b1279274#4-amino-3-hydroxybenzonitrile-synonyms-and-iupac-name
https://www.benchchem.com/product/b1279274#4-amino-3-hydroxybenzonitrile-synonyms-and-iupac-name
https://www.benchchem.com/product/b1279274#4-amino-3-hydroxybenzonitrile-synonyms-and-iupac-name
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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